Solvent blue 59
Description
Significance of Solvent Blue 59 within Dye Chemistry and Related Fields
The significance of this compound in dye chemistry stems from its classification as an anthraquinone (B42736) dye, a group known for good stability and brilliant colors. sigmaaldrich.commfa.org Its molecular structure imparts properties such as high lightfastness and thermal stability, making it a valuable colorant in applications requiring durability. chemimpex.comlookchem.com In materials science, it is utilized for coloring polymers like polystyrene, polycarbonate, and other thermoplastic polyesters, where its heat stability is a crucial advantage. worlddyevariety.comsigmaaldrich.comchemicalbook.com
Beyond its role as a colorant for plastics, this compound is also used in the coloration of hydrocarbon solvents, oils, greases, waxes, and paints. worlddyevariety.comchemicalbook.comlookchem.com In academic research, its utility extends to more specialized areas. It serves as a vital staining agent in laboratory settings for biological samples, aiding in the visualization of cellular structures for microscopic analysis. chemimpex.com Furthermore, the inherent fluorescent properties of this compound make it a candidate for use as a fluorescent marker in applications like fluorescence microscopy, which is used to track biological processes. chemimpex.com Its solubility in non-polar organic solvents makes it an ideal choice for applications that require deep and durable coloration in such media. chemimpex.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1,4-bis(ethylamino)anthracene-9,10-dione | guidechem.comuni.lu |
| Synonyms | C.I. This compound, Atlasol Blue 2N, Sudan Blue | sigmaaldrich.comchemimpex.comscbt.com |
| CAS Number | 6994-46-3 | worlddyevariety.comsigmaaldrich.comguidechem.com |
| Colour Index | 61552 | worlddyevariety.comsigmaaldrich.com |
| Molecular Formula | C₁₈H₁₈N₂O₂ | worlddyevariety.comsigmaaldrich.comscbt.com |
| Molecular Weight | 294.35 g/mol | worlddyevariety.comsigmaaldrich.comscbt.com |
| Appearance | Maroon Powder | chemimpex.comscbt.com |
| Melting Point | 215-217 °C | sigmaaldrich.comchemimpex.comlookchem.com |
| Boiling Point | 538.6 °C at 760 mmHg | lookchem.com |
| Density | 1.274 g/cm³ | lookchem.com |
| λmax | 595 nm, 640 nm | sigmaaldrich.com |
Table 2: Solubility of this compound at 20°C
| Solvent | Solubility (g/L) | Source(s) |
|---|---|---|
| Acetone | 15 | epsilonpigments.com |
| Butyl Acetate | 30 | epsilonpigments.com |
| Methylbenzene | 86.30 | epsilonpigments.com |
| Dichloromethane | 171.30 | epsilonpigments.com |
| Ethyl Alcohol | 5 | epsilonpigments.com |
| Water | Insoluble | guidechem.com |
Historical Context of Anthraquinone Dyes in Scientific Inquiry
The study of this compound is rooted in the long history of anthraquinone dyes. For centuries, natural dyes based on the anthraquinone structure were highly prized colorants. britannica.com Sources included the madder plant root (Rubia tinctorum), which yields alizarin (B75676), and various scale insects like kermes and cochineal. britannica.comresearchgate.net Archaeological evidence, such as dyed fabrics in Egyptian tombs, confirms that the methods for extracting and applying these natural dyes are thousands of years old. britannica.com These natural colorants were central to textile dyeing until the late 19th century. researchgate.net
The advent of the Industrial Revolution created a massive demand for dyes that were inexpensive, consistent, and readily available, exposing the limitations of relying on natural sources. britannica.com This spurred the development of synthetic dyes. The first commercial synthetic anthraquinone dyes were introduced in 1901. mfa.org These synthetic variants offered brilliant colors and excellent fastness to light and washing. mfa.org Scientific inquiry into the structure and synthesis of these compounds allowed for the creation of a wide palette of colors with specific properties, leading to the development of dyes like this compound, which is synthesized through methods such as the condensation of 1,4-dihydroxyanthraquinone with ethanamine. worlddyevariety.comchemicalbook.com
Scope and Objectives of Current Research on this compound
Contemporary research on this compound and related anthraquinone dyes continues to explore their application and fundamental properties. A significant area of investigation is in materials science, focusing on the development of new materials and coatings. chemimpex.com Researchers value the compound for its potential in creating advanced polymers and plastics with enhanced durability and specific optical properties. sigmaaldrich.comchemimpex.com Its excellent thermal stability makes it a key component in coloring high-performance plastics used in various industries. sigmaaldrich.comchemicalbook.com
In the life sciences and environmental monitoring, research objectives include leveraging its properties for new applications. chemimpex.com Its use as a biological stain and a fluorescent probe remains an area of interest for developing new analytical and diagnostic techniques. chemimpex.com Furthermore, the broader field of dye chemistry is seeing advances in analytical methods. Techniques like liquid chromatography are being refined for the precise identification and characterization of anthraquinone dyes in various matrices, including historical artifacts. researchgate.netuniupo.it Computational chemistry is also emerging as a tool to predict the properties and interactions of dye molecules, offering a cost-effective way to evaluate new reagents and their potential applications. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(ethylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-10-14(20-4-2)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJTYPMICHIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041559 | |
| Record name | 1,4-Bis(ethylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-46-3, 81859-26-9 | |
| Record name | Solvent Blue 59 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudan blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(ethylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(ethylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(ETHYLAMINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MJF7P20V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization of Solvent Blue 59
Established Synthetic Pathways for 1,4-Bis(ethylamino)anthraquinone
The core structure of Solvent Blue 59 is 1,4-bis(ethylamino)anthraquinone. worlddyevariety.com Traditional synthetic routes to this compound primarily involve nucleophilic substitution reactions on an anthraquinone (B42736) scaffold.
Condensation Reactions in this compound Synthesis
Established manufacturing methods for this compound rely on condensation reactions. worlddyevariety.comchemicalbook.com One common approach involves the reaction of 1,4-dihydroxyanthraquinone with two equivalents of ethylamine. worlddyevariety.comchemicalbook.com An alternative pathway utilizes the condensation of 1,4-diaminoanthraquinone (B121737) with an ethylating agent such as chloroethane (B1197429) or bromoethane. worlddyevariety.com These methods provide a direct route to the desired 1,4-bis(ethylamino)anthraquinone structure. The synthesis can also be achieved by reacting an alkyl amine with 1,4-dihydroxy-anthraquinone. researchgate.net
A general approach for synthesizing 1,4-bis-alkylamino-anthraquinones involves the nucleophilic displacement of leaving groups like chloride or fluoride (B91410) from suitably functionalized anthraquinone precursors. researchgate.net For instance, a patent describes a condensation reaction between 2-ethyl-6-sec-butyl aniline (B41778) and 1,4-dihydroxyanthraquinone (or its leuco compound) in the presence of a boric acid catalyst to produce a solvent dye. google.com
Novel Approaches to this compound Synthesis and Yield Optimization
Research into novel synthetic methodologies aims to improve efficiency, yield, and the environmental profile of the production process. While specific novel methods for this compound are not extensively detailed in the provided results, general trends in organic synthesis suggest avenues for exploration. These include the use of more efficient catalytic systems, solvent-free reaction conditions, and microwave-assisted synthesis to potentially shorten reaction times and increase yields. mdpi.comresearchgate.net
Yield optimization is a critical aspect of chemical manufacturing. For processes like the synthesis of this compound, optimization may involve a systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst loading. acs.org Response surface methodology is a statistical tool that can be employed to optimize these parameters for maximizing the yield of the desired product. researchgate.net For instance, in the extraction of other chemical compounds, factors like solvent concentration, temperature, and sonicator amplitude have been shown to significantly affect the yield. nutrafoods.eu While not directly about synthesis, this highlights the importance of process parameter optimization.
Derivatization Strategies and Structure-Activity Relationship Studies
The modification of the this compound structure through derivatization allows for the fine-tuning of its properties, such as color, solubility, and lightfastness. rsc.org Structure-activity relationship (SAR) studies are crucial for understanding how these chemical modifications influence the compound's performance.
Impact of Substituent Modifications on Compound Properties and Functionality
The properties of anthraquinone dyes are highly dependent on the nature and position of substituents on the anthraquinone core. mdpi.comresearchgate.net
Influence on Color and Photophysical Properties: The introduction of different substituents can significantly alter the electronic properties of the dye molecule, leading to shifts in its absorption spectrum and, consequently, its color. rsc.org For example, introducing electron-donating groups generally leads to a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. rsc.orgacs.org The position of these substituents is also critical; for instance, studies on other anthraquinone dyes have shown that substituents at the 2 and 6 positions can lead to higher order parameters, which is beneficial for applications in liquid crystal displays. mdpi.com The addition of hydroxyl groups can result in a significant red-shift of the visible absorption band. acs.orgwhiterose.ac.uk
Table 1: Effect of Substituents on the Photophysical Properties of Anthraquinone Dyes
| Substituent | Position | Effect on Absorption Maximum (λmax) | Reference |
| Tolylamino | 1,8-disubstituted | Bathochromic shift (red-shifted) | rsc.org |
| Tolylsulfonamide | - | Hypsochromic shift (blue-shifted) | rsc.org |
| Hydroxyl | - | Red-shift | acs.orgwhiterose.ac.uk |
| Amino (-NH2) | α-position | Higher order parameter than -OH or -H | mdpi.com |
| Hydroxyl (-OH) | α-position | Higher order parameter than -H | mdpi.com |
This table is illustrative and based on general findings for anthraquinone dyes, not exclusively this compound.
Advanced Spectroscopic Characterization and Optical Properties of Solvent Blue 59
Ultraviolet-Visible (UV-Vis) Spectroscopy of Solvent Blue 59
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, this analysis reveals key information about its color and how it is influenced by its environment.
Analysis of Absorption Maxima and Band Characteristics
The UV-Vis spectrum of this compound in ethanol (B145695) exhibits two distinct absorption maxima (λmax). glentham.com The primary and most intense absorption peak is observed in the range of 637 - 643 nm, which falls within the red region of the visible spectrum. glentham.commsu.edu This absorption of red light is what results in the compound's characteristic blue color. A secondary, less intense absorption peak appears between 592 - 598 nm. glentham.com The presence of multiple absorption bands is characteristic of anthraquinone (B42736) dyes and is attributed to various π→π* electronic transitions within the conjugated system of the molecule. The core anthraquinone structure with its two ethylamino auxochromes creates a large delocalized electron system, which is responsible for the absorption of light in the visible region. ontosight.ai Another absorption peak has been noted at 252 nm in the ultraviolet region. aatbio.com
Solvatochromic Effects on the Electronic Spectra of this compound
Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption spectrum, when dissolved in different solvents. slideshare.net This phenomenon is a result of the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules. ijcce.ac.ir The polarity of the solvent and its ability to form hydrogen bonds are key factors influencing these interactions. ijcce.ac.irresearchgate.net
For many dyes, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum. ijcce.ac.ir A red shift suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. ajol.info Conversely, a blue shift indicates that the ground state is more stabilized. acs.org While specific studies detailing the extensive solvatochromic behavior of this compound are not widely available, the behavior of similar anthraquinone dyes suggests that its absorption spectrum is sensitive to the solvent environment. researchgate.net For instance, studies on other dyes show that the position, intensity, and shape of absorption bands can change significantly with the type of solvent used. ijcce.ac.ir These changes are often correlated with solvent parameters such as dielectric constant, refractive index, and empirical solvent polarity scales like the Kamlet-Taft parameters. researchgate.net
Fluorescence Spectroscopy of this compound and its Derivatives
Fluorescence spectroscopy provides insights into the electronic excited states of molecules and their de-excitation pathways. This compound and its derivatives are known to exhibit fluorescence, a property that makes them useful as fluorescent markers in various applications, including biological staining and environmental monitoring. chemimpex.com
The fluorescence properties, including the emission maxima and quantum yields, are highly dependent on the molecular structure and the surrounding solvent environment. For many organic dyes, the emission spectrum can be influenced by factors such as solvent polarity, which can lead to shifts in the emission wavelength. researchgate.netnih.gov For instance, some dyes exhibit a red shift in their emission spectra in more polar solvents due to the stabilization of the excited state. researchgate.net The study of fluorescence in derivatives of this compound can reveal how modifications to the core anthraquinone structure affect the energy of the excited states and the efficiency of the fluorescence process. mdpi.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Applications in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the definitive structural elucidation of organic compounds like this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound (C₁₈H₁₈N₂O₂), ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of the ethyl groups and the aromatic protons on the anthraquinone core. chemicalbook.comguidechem.com The chemical shifts and coupling patterns in the NMR spectra are unique to the molecule's structure and can be used to verify its identity.
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. nih.gov For this compound, the expected molecular weight is approximately 294.35 g/mol . ontosight.ai High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Vibration Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. ir-spectra.com
Key expected vibrational bands include:
N-H stretching: From the secondary amine groups.
C-H stretching: From the ethyl groups and the aromatic rings.
C=O stretching: From the two ketone groups on the anthraquinone core.
C=C stretching: From the aromatic rings.
C-N stretching: From the bond between the nitrogen of the ethylamino group and the anthraquinone ring.
The precise positions of these bands provide a molecular fingerprint for this compound and can be used for its identification and to study intermolecular interactions, such as hydrogen bonding, in different environments. acs.orgresearchgate.net
Environmental Fate, Ecotoxicology, and Degradation Studies of Solvent Blue 59
Environmental Release and Distribution Pathways
The primary route of environmental release for Solvent Blue 59 is through industrial wastewater discharge. environmentclearance.nic.in Manufacturing processes and dyeing applications can lead to the release of effluents containing the dye into aquatic systems. environmentclearance.nic.inguidechem.com Once in the environment, its distribution is influenced by its physical and chemical properties. With low water solubility, it is more likely to adsorb to sediments and particulate matter in aquatic environments. scbt.com The handling and disposal of products containing this compound also contribute to its environmental distribution. scbt.com Improper disposal of dyed plastics and textiles can lead to the slow release of the dye into terrestrial and aquatic ecosystems over time.
Ecotoxicological Assessment in Aquatic and Terrestrial Systems
The ecotoxicological profile of this compound indicates potential harm to aquatic life. It is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life. echemi.comchemicalbook.com While specific data on its toxicity to a wide range of terrestrial organisms is limited, the general classification of dyes as potential pollutants raises concerns. The precautionary principle suggests that its release into the environment should be minimized. chemicalbook.com
Persistence in Soil and Water Environments
This compound is considered to be persistent in the environment. Its complex aromatic structure, characteristic of anthraquinone (B42736) dyes, makes it resistant to natural degradation processes. specialchem.com This persistence can lead to its accumulation in water bodies and soil, potentially posing a long-term risk to ecosystems. Information from safety data sheets suggests that the substance should not be allowed to enter drains or be released into the environment. scbt.comchemicalbook.com
Advanced Degradation Methodologies for this compound
Due to its persistence, conventional wastewater treatment methods are often ineffective at completely removing this compound. This has led to research into advanced degradation methodologies.
Bioremediation Approaches and Enzymatic Degradation (e.g., Laccase-mediated Processes)
Bioremediation offers an environmentally friendly approach to degrading this compound. This process utilizes microorganisms or their enzymes to break down the dye into less harmful substances. researchgate.net Laccases, a class of oxidative enzymes, have shown significant potential in the degradation of various industrial dyes. researchgate.netnih.gov These enzymes can catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, including the chromophores of dyes. nih.govmdpi.com
The mechanism of laccase-mediated degradation involves the oxidation of the dye molecule, leading to the cleavage of its chromophoric structure and subsequent decolorization. researchgate.net Research has demonstrated that laccases, sometimes in the presence of mediators, can effectively decolorize dye effluents. nih.govconicet.gov.ar For instance, a bacterial consortium designated as PMB11 demonstrated the ability to completely decolorize Reactive Blue 59 within a few hours. researchgate.net The efficiency of this process is influenced by factors such as pH, temperature, and the presence of mediators. jabonline.in
Table 1: Laccase-Mediated Decolorization of Various Dyes
| Dye | Decolorization Efficiency | Reference |
|---|---|---|
| Bromothymol blue | 59% | conicet.gov.ar |
| Coomassie brilliant blue R | 72% | conicet.gov.ar |
| Methyl violet 10B | 52% | conicet.gov.ar |
| Remazol brilliant blue R | 51% | conicet.gov.ar |
| Trypan blue | 85% | conicet.gov.ar |
| Reactive Deep Green KE-4BD | 69% (after 5 cycles) | nih.gov |
| Reactive Deep Blue B-2GLN | 54% (after 5 cycles) | nih.gov |
Photodegradation Mechanisms and Efficiency
Photodegradation is another advanced oxidation process that utilizes light energy, often in the presence of a photocatalyst, to break down organic pollutants like this compound. mdpi.com This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack and degrade the dye molecule. mdpi.com
The efficiency of photodegradation depends on factors like the type of light source (e.g., UV, sunlight), the photocatalyst used, and the reaction conditions. acs.org While specific studies on the photodegradation of this compound are not extensively detailed in the provided search results, the general principles of dye photodegradation are applicable. The process typically leads to the mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. mdpi.com
Chemical and Physicochemical Treatment Processes for Effluent Decolorization
Various chemical and physicochemical methods are employed for the treatment of dye-containing effluents. These include processes like coagulation, flocculation, and adsorption. These methods work by transferring the dye from the liquid phase to a solid phase, which can then be separated. acs.org However, these processes often generate a secondary waste stream that requires further management. acs.org Advanced oxidation processes (AOPs), which include photodegradation, are often preferred as they can lead to the complete destruction of the dye molecule. acs.org
Toxicological Research and Health Effects Mechanisms of Anthraquinone Dyes Including Solvent Blue 59
Cellular and Molecular Mechanisms of Toxicity
The toxicity of anthraquinone (B42736) dyes is often initiated by their metabolic transformation within the body. These processes can lead to the formation of reactive molecules that interfere with normal cellular functions, damage critical biomolecules, and trigger harmful signaling cascades.
The metabolism of quinone structures, such as the anthraquinone backbone of Solvent Blue 59, is a key mechanism of toxicity. Anthraquinones are redox-active molecules that can participate in cellular enzymatic reactions. industrialchemicals.gov.au The metabolic process can involve a one-electron reduction of the quinone molecule, facilitated by enzymes like NADPH-cytochrome P450 reductase, to form a semiquinone free radical. industrialchemicals.gov.auscbt.com This unstable radical can then react with molecular oxygen in a process called redox cycling, giving rise to superoxide (B77818) anions (•O2–), hydrogen peroxide (H2O2), and other reactive oxygen species (ROS). scbt.com
The generation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This condition can cause widespread cellular damage. frontiersin.org ROS can directly damage crucial macromolecules, including lipids (via lipid peroxidation), proteins, and nucleic acids. industrialchemicals.gov.au The interaction of ROS, particularly hydroxyl radicals (HO•) formed from H2O2, with DNA can induce lesions such as the formation of 8-hydroxydeoxyguanosine (8-OHdG) and DNA strand breaks. mdpi.comthermofisher.com This DNA damage, if not properly repaired by cellular mechanisms, can activate signaling pathways associated with the initiation and progression of carcinogenesis. scbt.comscbt.com
Table 1: Key Events in ROS Generation and DNA Damage by Anthraquinone Metabolism
| Step | Process | Description | Biological Consequence |
|---|---|---|---|
| 1 | Metabolic Reduction | The quinone structure of the anthraquinone dye undergoes a one-electron reduction, catalyzed by cellular oxidoreductases. industrialchemicals.gov.au | Formation of a highly reactive semiquinone free radical. scbt.com |
| 2 | Redox Cycling | The semiquinone radical transfers an electron to molecular oxygen (O2). | Generation of superoxide anion radicals (•O2–), regenerating the parent quinone to continue the cycle. scbt.com |
| 3 | ROS Formation | Superoxide is converted to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). scbt.comnih.gov | Increased burden of reactive and damaging molecules within the cell. |
| 4 | Oxidative Stress | The cell's antioxidant capacity is overwhelmed by the high levels of ROS. frontiersin.org | Damage to cellular components. |
| 5 | DNA Damage | ROS, particularly •OH, attack DNA, causing base modifications and strand breaks. industrialchemicals.gov.aumdpi.com | Potential for mutations and activation of carcinogenic pathways. scbt.com |
The DNA damage induced by ROS and other metabolic intermediates can lead to mutations, making the mutagenic potential of anthraquinone derivatives a significant toxicological concern. frontiersin.org Studies have shown that a notable percentage of anthraquinone compounds exhibit mutagenic activity in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium. scbt.com For instance, a high proportion of phenolic anthraquinones have been reported to be mutagenic in this system. scbt.comscbt.com
Furthermore, National Toxicology Program (NTP) studies on nitro- and amino-anthraquinones have found that each compound tested demonstrated some level of mutagenic activity. scbt.comscbt.com The mutagenicity is often linked to the specific functional groups attached to the anthraquinone core. industrialchemicals.gov.au The metabolic reactions of these dyes can be consistent with the known mutagenic actions of other chemical classes, such as aromatic amines. industrialchemicals.gov.au However, it is important to note that not all anthraquinone dyes are mutagenic; toxicological properties can vary significantly based on the specific chemical structure. nih.gov For some derivatives, a genotoxic mode of action cannot be ruled out even when data is limited. industrialchemicals.gov.au
Table 2: Summary of Mutagenicity Findings for Anthraquinone Derivatives
| Compound/Class | Finding | Reference |
|---|---|---|
| Phenolic Anthraquinones | A high percentage (36 out of 80) were reported to be mutagenic in Salmonella assays. | scbt.com |
| Nitro- and Amino-anthraquinones | NTP studies demonstrated that tested compounds showed some mutagenic activity. | scbt.comscbt.com |
| C.I. Disperse Orange 11 | Showed positive results in carcinogenicity tests, which are mechanistically linked to mutagenicity. | ntis.gov |
| 2-Aminoanthraquinone | Showed positive results in carcinogenicity tests. | ntis.gov |
| Dermocybin and Dermorubin | Found to be non-mutagenic in Salmonella strains. | nih.gov |
Immunological and Hypersensitivity Responses Associated with Anthraquinone Dyes
In addition to genotoxic effects, some anthraquinone dyes are recognized as allergens capable of causing immunological and hypersensitivity responses. scbt.comscbt.com These reactions can manifest as skin conditions like allergic contact dermatitis or as respiratory issues. scbt.comresearchgate.net
Exposure to certain anthraquinone dyes can lead to skin sensitization, where an initial exposure primes the immune system, and subsequent contact, even at very low levels, can trigger an allergic reaction characterized by itching and a skin rash. scbt.comnj.gov Research has indicated that hypersensitivity reactions to commercial-grade dyes may sometimes be caused by impurities from the synthesis process, such as quinizarin, rather than the dye molecule itself. nih.gov However, some purified dyes have been shown to intrinsically induce hypersensitivity, suggesting the dye structure itself is responsible. nih.gov Studies of structure-activity relationships point to certain molecular features, such as the presence of 1-hydroxyl and 4-hydroxyl groups on the anthraquinone structure, as being key factors in the induction of hypersensitivity. nih.gov
In occupational settings, inhalation of dye particulates can lead to respiratory sensitization, resulting in allergic, asthma-like responses. scbt.comresearchgate.net This is a form of Type I hypersensitivity, where the dye molecules may act as haptens, binding to the body's own proteins to form an allergen that induces an IgE-mediated immune response. researchgate.netimmunology.org
Long-Term Exposure Effects and Organ System Impact
Repeated or long-term occupational exposure to anthraquinone dyes may lead to cumulative health effects impacting various organs and biochemical systems. scbt.comscbt.com The specific target organs can be influenced by the chemical's functional groups. industrialchemicals.gov.au Chronic exposure studies on related anthraquinone dyes have shown effects on the liver and kidneys, including the development of neoplasms and nephritis in animal models. industrialchemicals.gov.au
Long-term inhalation of high concentrations of dye dust is a significant concern in occupational environments. This can lead to changes in lung function, including a condition known as pneumoconiosis. scbt.comscbt.comscbt.com This disease is caused by the accumulation of fine dust particles (typically less than 0.5 microns in diameter) that penetrate deep into the lungs and remain there. scbt.comscbt.com The primary symptom is breathlessness, and chest X-rays may show lung shadows. scbt.comscbt.com Beyond pneumoconiosis, chronic exposure to dye dusts that act as respiratory irritants can result in other airway diseases characterized by difficult breathing and related systemic problems. scbt.comscbt.com As mentioned previously, allergic respiratory diseases like occupational asthma and rhinitis are also well-documented effects of certain reactive dyes. researchgate.net
The skin provides a potential route for anthraquinone dyes to enter the body. industrialchemicals.gov.aunj.gov While intact skin offers a barrier, absorption can occur, and this process may be enhanced if the skin is damaged by cuts, abrasions, or irritation. scbt.comresearchgate.net Entry into the bloodstream via the dermal route can lead to systemic injury, where the toxic effects are not limited to the site of contact but can harm internal organs. scbt.comsdfine.com Consumer use of products containing these dyes, such as textiles and hair dyes, makes dermal exposure a relevant pathway to consider. ntis.gov The systemic effects following absorption can range from dermatitis to disorders of the central nervous system. researchgate.net
Emerging Applications and Material Science Research of Solvent Blue 59
Utilization in Organic Electronics and Photonic Devices
The potential of Solvent Blue 59 is being explored in the fields of organic electronics and photonics. chemimpex.com Researchers value the dye for its prospective applications in these areas, recognizing that its specific properties could be harnessed for advanced devices. chemimpex.com The compound is listed among materials for solar cells and photonic applications, indicating its relevance in this high-tech sector. ambeed.com Its fluorescent properties are suitable for applications like fluorescence microscopy, which aids in tracking biological processes. chemimpex.com The structure of this compound, 1,4-Bis(ethylamino)-9,10-anthraquinone, is responsible for its ability to absorb light in the visible spectrum, a key characteristic for photonic materials. ontosight.ai
Development of New Materials with Enhanced Performance Characteristics
This compound is a valuable component in the development of new materials and coatings, offering unique properties that can enhance product performance. chemimpex.com A significant attribute of this dye is its high thermal stability, which makes it suitable for use in engineering plastics like polycarbonate and thermoplastic polyesters. specialchem.comsigmaaldrich.com Its compatibility extends to a range of polymers including polystyrene, rigid PVC, PMMA, and ABS/SAN. specialchem.com
Research has shown its utility in the preparation of polymeric matrices. biosynth.com As an anthraquinone (B42736) dye, it can be chemically modified and linked with polymers to create materials with improved characteristics, such as enhanced thermal stability. mdpi.com This process can yield dye-containing polyamides, polyesters, and other polymers that combine coloration with superior performance. mdpi.com The dye's reactive nature with hydroxyl groups further expands its application in creating novel functional polymers. biosynth.com
Table 1: Performance Characteristics of this compound in Various Polymers
| Property | Polymer | Finding | Source |
|---|---|---|---|
| Heat Stability | Polycarbonate, Thermoplastic Polyesters | Efficient heat stability allows for use in these materials. | sigmaaldrich.com |
| Heat Resistance | Polystyrene (PS) | Resists temperatures up to 260 °C. | epsilonpigments.com |
| Compatibility | Polystyrene, PVC, PMMA, ABS/SAN, Polyester (B1180765) | Compatible with a range of common polymers. | specialchem.com |
| Light Fastness | Polystyrene (PS) | Rated 6-7 on the blue wool scale. | epsilonpigments.com |
Innovative Dyeing Technologies and Process Optimization
In the realm of textiles and plastics, process optimization is crucial for efficiency and sustainability. github.com this compound is well-suited for modern, high-temperature dyeing methods. specialchem.com Its high thermal stability and ready solubility in polyester melts make it ideal for melt coloration and spin dyeing of filaments and fibers. specialchem.com These processes are inherently more efficient and can reduce the environmental impact associated with traditional aqueous dyeing.
The push towards innovative dyeing technologies that reduce waste and energy consumption is a major trend in the textile industry. github.comrefashion.fr Advanced methods such as digital textile dyeing, which uses nanodroplets to penetrate fabric, can reduce water and energy use by up to 95% and 85%, respectively. alchemietechnology.com While not specific to a single dye, the development of such clean-tech solutions creates a demand for high-performance dyes like this compound that are compatible with these new processes. alchemietechnology.com The dye's properties align with the goals of process optimization, which include enhancing efficiency and reducing the use of resources. github.com For instance, its use in spin dyeing integrates the coloration step into the fiber production process, eliminating the need for separate, water-intensive dye baths. specialchem.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1,4-Bis(ethylamino)-9,10-anthraquinone | chemimpex.comsigmaaldrich.com |
| CAS Number | 6994-46-3 | specialchem.comsigmaaldrich.com |
| Molecular Formula | C18H18N2O2 | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 294.35 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Reddish blue powder | epsilonpigments.com |
| Melting Point | 215 - 217 °C | chemimpex.comsigmaaldrich.com |
| Solubility in Dichloromethane (20°C) | 171.30 g/L | epsilonpigments.com |
| Solubility in Methylbenzene (20°C) | 86.30 g/L | epsilonpigments.com |
Computational and Theoretical Chemistry Studies of Solvent Blue 59
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra
Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems. q-chem.com DFT is based on the principle that the ground-state electronic energy of a system can be determined from its electron density, which is a simpler quantity than the many-electron wavefunction. q-chem.com This approach allows for a balance between computational cost and accuracy, making it suitable for calculations on large molecules like dyes. q-chem.com In the Kohn-Sham formalism of DFT, the problem is mapped onto a system of non-interacting electrons moving in an effective potential, which includes terms for exchange and correlation effects. q-chem.comhust.edu.vn
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and, consequently, to predict electronic absorption spectra (like UV-Vis). aip.orgresearchgate.net This method has been widely applied to organic dyes to understand their color and electronic transitions. aip.orgresearchgate.net
TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectra of dyes. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For complex dye molecules, it is also crucial to account for the solvent environment, which can be done using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. researchgate.netstrath.ac.uk Studies on similar dyes, such as methylene blue, have shown that the SMD model can provide good agreement with experimental data. researchgate.net The choice of functional is also critical; for instance, hybrid functionals like B3LYP or M06-2X are often used to predict tautomeric stability and spectra in azo dyes. q-chem.comchemrxiv.org
Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, can significantly affect a dye's color and properties. DFT calculations can predict the relative stability of different tautomers by calculating their ground-state energies. chemrxiv.orgnih.gov For Solvent Blue 59, which possesses functional groups capable of tautomerization, DFT could elucidate the dominant form in different environments. By calculating the Gibbs free energy for each tautomer, researchers can determine their equilibrium populations. nih.gov The predicted UV-Vis spectra for each individual tautomer can then be compared with experimental spectra to confirm their presence. chemrxiv.org
Table 1: Comparison of TD-DFT Functionals for Spectral Prediction of a Representative Dye (Methylene Blue)
| Functional | Solvent Model | Predicted λmax (nm) | Experimental λmax (nm) | Deviation (nm) |
|---|---|---|---|---|
| B3LYP | IEFPCM | Underestimated | ~665 | Significant |
| CAM-B3LYP | IEFPCM | Underestimated | ~665 | Significant |
| X3LYP | SMD | ~660 | ~665 | ~5 |
This table is illustrative and based on general findings for similar dye classes to demonstrate the impact of computational parameters. researchgate.netchemrxiv.org
Prediction of Dye-Matrix Interactions in Polymeric Systems
The interaction between a dye and a polymer matrix is crucial for applications such as textiles, plastics, and coatings. Computational methods can predict and analyze these interactions at a molecular level. The binding of a dye like this compound to a polymer is governed by a combination of electrostatic interactions, van der Waals forces, hydrogen bonding, and steric effects. mdpi.com
Computational models can simulate the process of a dye molecule embedding into a polymer matrix. For instance, MC-based methods like the bond fluctuation model can be used to simulate the swelling of a polymer matrix in the presence of a solvent and the subsequent diffusion and interaction of dye molecules within it. mdpi.com These simulations can help predict the compatibility of the dye with the polymer, the stability of the coloration, and how the dye's properties might change upon incorporation into the matrix. mdpi.com Factors such as pH and the presence of other molecules can significantly alter these interactions by changing the protonation state of the dye or the polymer, which can also be modeled. mdpi.com
Table 3: Key Factors Influencing Dye-Polymer Interactions
| Factor | Description | Computational Modeling Approach |
|---|---|---|
| Electrostatic Interactions | Attraction or repulsion between charged groups on the dye and polymer. | Calculating electrostatic potential maps; MD simulations with appropriate force fields. |
| Hydrogen Bonding | Formation of H-bonds between donor/acceptor groups on the dye and polymer. | MD or MC simulations to identify H-bond formation, lifetime, and geometry. |
| Van der Waals Forces | Non-specific attractive forces arising from fluctuating dipoles. | Included in the potential energy functions of MD and MC force fields. |
| Steric Hindrance | The physical size and shape of the dye molecule affecting its ability to fit within the polymer matrix. | Docking simulations; MC simulations to assess favorable binding poses. |
| Solvent Effects | The solvent mediates interactions and affects polymer chain conformation. | Explicit or implicit solvent models in MD or MC simulations. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Effects
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity, such as biological potency or environmental toxicity. researchgate.netnih.gov The underlying principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its activity. nih.gov
Developing a QSAR model for this compound would involve several steps:
Data Collection: Gathering a dataset of compounds with similar structural features to this compound, for which experimental data on a specific endpoint (e.g., toxicity) is available.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. acs.org
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between the calculated descriptors and the observed activity. acs.org
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. acs.org
A validated QSAR model could then be used to predict the potential biological or environmental effects of this compound and similar dyes without the need for extensive experimental testing, making it a valuable tool for risk assessment and chemical screening. nih.govresearchgate.net
Table 4: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Examples | Description |
|---|---|---|
| Constitutional (1D) | Molecular weight, atom count, bond count. | Describe the basic composition of the molecule without regard to geometry. |
| Topological (2D) | Connectivity indices (e.g., Wiener index), Kier & Hall indices. | Describe the atomic connectivity and branching of the molecule. acs.org |
| Geometrical (3D) | Molecular surface area, molecular volume, moments of inertia. | Describe the 3D shape and size of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity. | Relate to properties like hydrophobicity and polarizability. nih.gov |
| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges. | Derived from quantum mechanical calculations (e.g., DFT), describing electronic properties. |
Future Research Directions and Unexplored Avenues for Solvent Blue 59
Addressing Data Gaps in Ecotoxicology and Long-Term Health Effects
While Solvent Blue 59 is classified as causing skin and eye irritation and may cause respiratory irritation, significant gaps exist in the public domain regarding its comprehensive toxicological profile. chemicalbook.comguidechem.com There is a notable lack of significant acute toxicological data from literature searches. scbt.com The primary areas of concern that require further investigation are its long-term effects on ecosystems and human health.
Ecotoxicological Data: The compound is noted to potentially cause long-lasting harmful effects to aquatic life, leading to its classification as hazardous to the aquatic environment (long-term, Category 4). chemicalbook.comsigmaaldrich.cn However, detailed studies on its persistence, bioaccumulation, and chronic toxicity in various aquatic organisms are not extensively documented. Future research should focus on:
Biodegradation Pathways: Investigating the microbial and abiotic degradation processes of this compound in different environmental compartments (water, sediment, soil) to understand its environmental fate.
Chronic Toxicity Studies: Conducting long-term exposure studies on representative aquatic species (e.g., algae, daphnids, fish) to determine no-observed-effect concentrations (NOECs) and understand sublethal effects on growth, reproduction, and behavior.
Bioaccumulation Potential: Quantifying the bioconcentration factor (BCF) in aquatic organisms to assess the risk of the dye accumulating in the food chain.
Long-Term Health Effects: Limited evidence suggests that repeated or long-term occupational exposure to this compound may lead to cumulative health effects. scbt.com Long-term exposure to high concentrations of dust from similar compounds can cause changes in lung function. scbt.com General studies on solvents have linked chronic exposure to cognitive impairment, hearing loss, and other neurological effects. nih.govlhsfna.org For this compound specifically, there is a need for:
Genotoxicity and Carcinogenicity Assays: Comprehensive testing to evaluate the mutagenic and carcinogenic potential of the dye, as some anthraquinone (B42736) dyes are known carcinogens. scbt.com
Developmental and Reproductive Toxicity Studies: Investigating the potential effects on embryonic development and reproductive health to fill a critical data gap.
Neurotoxicity Assessment: Detailed studies to determine if long-term exposure is associated with the neurotoxic effects seen with other organic solvents. nih.gov
Exploration of Novel Biocompatible Derivatives for Biomedical Applications
The inherent properties of anthraquinone dyes, such as this compound, make them interesting candidates for biomedical applications, provided their biocompatibility can be ensured and enhanced. sigmaaldrich.com The compound has been used as a biological stain for visualizing cellular structures and in research to delineate lymphatic vessels. chemimpex.comsigmaaldrich.com The future in this area lies in the rational design of new derivatives.
The development of biocompatible materials is a rapidly advancing field, with research into modifying compounds to make them suitable for applications like tissue adhesives, scaffolds, and dental materials. nih.govmdpi.com By applying these principles, novel derivatives of this compound could be explored for:
Targeted Drug Delivery: Modifying the this compound structure to conjugate it with specific antibodies or ligands. This could create targeted photodynamic therapy agents that are activated by light to destroy cancer cells, leveraging the dye's chromophore.
Bioimaging and Diagnostics: Synthesizing derivatives with enhanced fluorescence properties and specific cellular targeting capabilities. This would allow for more precise in-vivo imaging and tracking of biological processes.
Biocompatible Stains: Creating new staining agents with lower cytotoxicity for long-term live-cell imaging, overcoming the limitations of current vital stains.
Antimicrobial Materials: Investigating the potential for derivatives to possess antimicrobial properties, which could be incorporated into biocompatible nanofibers for wound dressings or medical implants. mdpi.com
Advanced Characterization Techniques for In-Situ Analysis of Dye-Material Interactions
This compound is used for coloring plastics like polystyrene, PVC, PMMA, and polyester (B1180765) due to its high thermal stability and solubility in the polymer melt. sigmaaldrich.comspecialchem.com Understanding the precise nature of the interactions between the dye molecules and the host material at a molecular level is key to optimizing performance and developing new applications. While traditional spectroscopic methods are useful, advanced in-situ techniques are needed to probe these interactions under real-world conditions.
Future research should employ a suite of advanced characterization methods to provide a deeper understanding:
Spectroscopic Ellipsometry: To perform in-situ monitoring of the dye's orientation and interaction with polymer films during processes like spin coating or thermal annealing.
Neutron and X-ray Scattering Techniques: To analyze the dispersion and aggregation of dye molecules within the bulk polymer matrix in both solid and molten states.
Sum-Frequency Generation (SFG) Vibrational Spectroscopy: To selectively probe the molecular structure and orientation of this compound molecules at the interfaces between the dye and the material it is incorporated into.
Computational Modeling: Utilizing Density Functional Theory (DFT) and molecular dynamics simulations to model dye-polymer and dye-solvent interactions, which can help predict solvatochromic behavior and guide the design of new materials. researchgate.net
These techniques, which have been applied to other dye-sensitized systems, would provide unprecedented insight into how this compound affects the morphology and properties of the materials it colors. rsc.org
Interdisciplinary Research Integrating Materials Science, Biology, and Environmental Engineering
The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines. Integrating materials science, biology, and environmental engineering can lead to the development of smart, sustainable, and functional materials.
Materials Science + Environmental Engineering: This collaboration could focus on developing "green" dyeing processes for plastics and textiles that minimize solvent use and prevent dye leakage. Research could also target the creation of polymer composites containing this compound that are designed for controlled degradation, breaking down into non-toxic byproducts at the end of their lifecycle. mdpi.com This approach aligns with the principles of a circular economy. mdpi.com
Materials Science + Biology: This integration could lead to the development of dye-impregnated polymer nanofibers for use in tissue engineering, where the dye could serve as a visual indicator of scaffold degradation or as an active therapeutic agent. mdpi.com Another avenue is the creation of biocompatible sensors where changes in the spectral properties of a this compound derivative indicate the presence of specific biomolecules.
Environmental Engineering + Biology: This interdisciplinary approach can be used to develop bioremediation strategies for effluents containing this compound and other textile dyes. researchgate.net This involves identifying or engineering microorganisms capable of efficiently degrading the dye molecule, offering a sustainable alternative to conventional wastewater treatment methods. Research could also explore the use of the dye as a tracer in environmental studies to monitor water flow and pollutant transport. chemimpex.com
By combining expertise from these diverse fields, future research can address the current limitations of this compound and pioneer novel applications that are both technologically advanced and environmentally responsible.
Q & A
Q. What are the standard laboratory protocols for synthesizing Solvent Blue 59, and how can researchers optimize reaction yields?
- Methodological Answer : this compound is typically synthesized via condensation reactions between aromatic amines and ketones under acidic or neutral conditions. Key steps include:
- Using nitrobenzene or sulfuric acid as solvents for controlled temperature reactions (80–120°C).
- Monitoring reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy to detect intermediate formation .
- Purification via recrystallization in ethanol or methanol, ensuring solubility at elevated temperatures and insolubility at room temperature .
Yield optimization requires adjusting stoichiometric ratios (e.g., 1:1.2 for amine:ketone) and inert atmospheres to prevent oxidation byproducts.
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify structural integrity by matching peak assignments with literature data .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using C18 columns and acetonitrile/water mobile phases (70:30 v/v) with UV detection at 590 nm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns via electrospray ionization (ESI-MS) .
Q. How should researchers select solvents for recrystallization to ensure high-purity this compound?
- Methodological Answer : Ideal solvents must exhibit:
- High solubility at elevated temperatures (>80°C) and low solubility at 25°C.
- Compatibility with the compound’s polarity (e.g., ethanol, methanol, or dimethylformamide).
- Low toxicity and alignment with green chemistry principles (e.g., replacing benzene with cyclopentyl methyl ether) .
A solvent screening table is recommended:
| Solvent | Boiling Point (°C) | Solubility at 25°C | Safety Profile |
|---|---|---|---|
| Ethanol | 78 | Low | Low toxicity |
| Acetone | 56 | Moderate | Moderate |
Advanced Research Questions
Q. What experimental designs are effective for studying the photodegradation kinetics of this compound under UV exposure?
- Methodological Answer :
- Controlled Irradiation : Use a UV chamber (λ = 254–365 nm) with calibrated light intensity (mW/cm²).
- Kinetic Analysis : Collect time-dependent absorbance data (UV-Vis) and fit to pseudo-first-order models. Include control samples to account for thermal degradation .
- Degradation Byproducts : Identify intermediates via LC-MS/MS and compare fragmentation pathways to databases like mzCloud .
Q. How can computational chemistry methods predict this compound’s interactions with polymeric matrices in dye applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model dye-polymer interactions (e.g., polystyrene or polypropylene) using force fields (e.g., AMBER or CHARMM).
- Density Functional Theory (DFT) : Calculate binding energies and orbital interactions to assess stability.
- Validation : Correlate simulation results with experimental data (e.g., FTIR for hydrogen bonding or DSC for thermal transitions) .
Q. What strategies resolve contradictions in reported spectral data for this compound across literature sources?
- Methodological Answer :
- Meta-Analysis : Compile NMR and IR spectra from multiple studies, noting solvent effects (e.g., DMSO vs. CDCl₃ shifts).
- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
- Error Source Identification : Assess instrument calibration, sample hydration, or impurities via spike-in experiments .
Key Recommendations for Researchers
- Literature Review : Use databases like SciFinder and Reaxys to cross-reference spectral data and synthetic protocols .
- Ethical Reporting : Disclose statistical significance thresholds (e.g., p < 0.05) and avoid overinterpretation of non-significant trends .
- Sustainability : Prioritize solvents from the CHEM21 selection guide to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
